10-deacetylbaccatin III

Semi-synthesis API Manufacturing Supply Chain

10-Deacetylbaccatin III is the cost-advantaged taxane backbone: sourced from renewable yew needles at >25x the extraction yield of bark-derived paclitaxel (up to 1 g/kg vs 0.01-0.04%). Its free C10 hydroxyl enables the semi-synthesis of paclitaxel, docetaxel, and next-gen MDR analogs, while its ~100-fold lower cytotoxicity ensures safer industrial handling. With ~80% of global taxane supply relying on this intermediate, 10-DAB III is the validated, scalable choice for API manufacturing and analog R&D. Available in ≥98% purity.

Molecular Formula C29H36O10
Molecular Weight 544.6 g/mol
CAS No. 32981-86-5
Cat. No. B1663907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-deacetylbaccatin III
CAS32981-86-5
Synonyms10-DB III
10-deacetyl-baccatine III
10-deacetylbaccatin III
10-deacetylbaccatine III
Molecular FormulaC29H36O10
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
InChIKeyYWLXLRUDGLRYDR-ZHPRIASZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

10-Deacetylbaccatin III (CAS 32981-86-5): Critical Precursor for Taxane-Based Anticancer API Semi-Synthesis and Research


10-Deacetylbaccatin III (10-DAB III) is a tetracyclic diterpenoid derived from the needles and bark of yew trees (Taxus spp.), serving as the foundational backbone for the semi-synthesis of clinically essential taxane anticancer drugs, including paclitaxel and docetaxel [1]. 10-DAB III exhibits its own biological activity as a microtubule assembly inhibitor (IC50 values of 23 µM and 0.9 µM in porcine brain and Physarum microtubules, respectively) and demonstrates selective antiparasitic activity against Leishmania donovani (IC50 = 70 nM) [2]. It is a pivotal intermediate in the biosynthetic pathway of paclitaxel, specifically the fifth step, and is enzymatically converted to baccatin III by 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) [3].

10-Deacetylbaccatin III Procurement: Why Structural Analogs Like Baccatin III or Paclitaxel Are Not Interchangeable


In taxane research and manufacturing, direct substitution of 10-deacetylbaccatin III (10-DAB III) with related compounds like baccatin III or paclitaxel is scientifically invalid and economically detrimental. 10-DAB III serves a unique dual role as both a key starting material for semi-synthesis and a distinct chemical entity with its own activity profile. As a precursor, its C10 hydroxyl group provides a critical site for selective derivatization, whereas baccatin III's C10 acetyl group offers different reactivity and requires alternative synthetic strategies [1]. The extraction yield of 10-DAB III from renewable yew needles is substantially higher (up to 1 g/kg) compared to paclitaxel from bark (~0.01-0.04%), creating a significant supply chain and cost advantage that cannot be matched by sourcing other taxanes for large-scale synthesis [2]. Furthermore, 10-DAB III's cytotoxic potency is approximately 100-fold lower than paclitaxel in certain cell lines, making it a poor substitute for the final drug but an ideal, less hazardous intermediate for industrial processing [3].

10-Deacetylbaccatin III (10-DAB III) vs. Comparators: Quantitative Evidence for Research and Industrial Selection


10-DAB III as the Preferred Semi-Synthesis Precursor: Quantitative Yield and Supply Advantage over Paclitaxel Extraction

For the industrial-scale production of paclitaxel and docetaxel, 10-deacetylbaccatin III (10-DAB III) is the unequivocally superior starting material when compared to direct extraction of paclitaxel or the use of baccatin III. 10-DAB III can be obtained from the renewable needles of the European yew (Taxus baccata) at a yield of approximately 1 gram per kilogram of fresh plant material [1]. This yield is over 2,500 times greater than the typical extraction yield of paclitaxel from yew bark, which ranges from 0.01% to 0.04% (0.1–0.4 g/kg) [2]. This quantitative yield advantage establishes 10-DAB III as the cornerstone of modern taxane manufacturing, accounting for approximately 80% of the market share for paclitaxel production via semi-synthesis [3]. Its procurement ensures a stable, sustainable, and cost-effective supply chain compared to the environmentally damaging and economically unviable direct extraction of the final drug.

Semi-synthesis API Manufacturing Supply Chain Green Chemistry

10-DAB III Derivatives Show Superior Activity in Overcoming Multidrug Resistance vs. Paclitaxel

10-DAB III serves as the essential scaffold for developing next-generation taxanes with significantly improved activity against multidrug-resistant (MDR) cancers. A new series of taxane analogues synthesized from 14β-hydroxy-10-deacetylbaccatin III (a close derivative) were evaluated against MDR-positive cancer cell lines. The lead compound from this series, IDN5109, demonstrated a 25- to 30-fold higher anti-proliferative activity compared to paclitaxel in these resistant cell lines [1]. This improvement is not observed with modifications to the core baccatin III structure, highlighting the unique synthetic utility of the 10-DAB III scaffold. Further optimization has yielded taxoids derived from 14β-hydroxy-10-deacetylbaccatin III with subnanomolar IC50 values, representing an improvement of several-fold to a full order of magnitude over both paclitaxel and docetaxel [2].

Multidrug Resistance MDR Cancer Taxane Analogs Oncology Research

Comparative Aqueous Stability: 10-DAB III vs. Baccatin III and Paclitaxel Under Acidic Conditions

In aqueous solutions under acidic conditions (pH 1-5), 10-deacetylbaccatin III (10-DAB III) and baccatin III exhibit similar degradation rates, both following first-order kinetics dependent on hydrogen ion concentration [1]. The primary degradation pathway for both involves dehydration around the 13-hydroxy group and cleavage of the oxetane ring. Critically, paclitaxel degrades at an intermediate rate, slower than both 10-DAB III and baccatin III but faster than the isolated C-13 side chain [1]. This data indicates that 10-DAB III is not inherently more stable than its acetylated analog (baccatin III), but its stability profile is well-characterized and predictable. This knowledge is crucial for designing robust purification and handling protocols during synthesis.

Chemical Stability Degradation Kinetics Formulation Development Analytical Chemistry

10-DAB III Exhibits ~100-Fold Lower Cytotoxicity than Paclitaxel, Making it Safer to Handle as an Intermediate

The intrinsic cytotoxicity of 10-deacetylbaccatin III (10-DAB III) is significantly lower than that of its final drug product, paclitaxel. In a study using Chinese hamster lung cells, paclitaxel was found to be approximately 100 times more cytotoxic than 10-DAB III [1]. This is a critical quantitative advantage for large-scale industrial and research handling. While 10-DAB III is still a potent bioactive compound (e.g., IC50 = 70 nM against Leishmania [2]), its reduced potency against mammalian cells compared to the final API translates to a safer occupational exposure profile during the multiple synthetic steps required to produce clinical-grade taxanes.

Cytotoxicity Occupational Safety Precursor Handling Toxicology

High-Yield Semi-Synthesis Route for Docetaxel from 10-DAB III vs. Alternative Precursors

The industrial production of docetaxel relies on a convergent semi-synthetic route starting from 10-deacetylbaccatin III (10-DAB III). A key step involves the esterification of a protected 10-DAB III intermediate with a pre-synthesized chiral C-13 side chain. The naturally derived 10-DAB III is obtained in high yield (1 g/kg) from yew needles, providing a cost-effective starting point [1]. While specific overall yield data from 10-DAB III to docetaxel is often proprietary, the efficiency of the semi-synthesis is underscored by the fact that 10-DAB III is universally considered the 'most appropriate precursor' for both taxol and taxotere (docetaxel) . Alternative routes starting from baccatin III require an additional deacetylation step or different protection strategies, adding complexity and cost to the process. The C10 hydroxyl of 10-DAB III is essential for the selective protection/deprotection sequences required to build the final docetaxel molecule.

Semi-synthesis Docetaxel Process Chemistry Pharmaceutical Manufacturing

Optimal Research and Industrial Applications for 10-Deacetylbaccatin III (10-DAB III) Based on Evidence


Large-Scale, Cost-Effective Manufacturing of Paclitaxel and Docetaxel APIs

This is the primary and most validated application for 10-DAB III. The evidence demonstrates a >25-fold higher extraction yield from a renewable source (yew needles) compared to direct paclitaxel extraction from bark [1]. This quantitative advantage in the supply chain makes 10-DAB III the cornerstone of the modern taxane pharmaceutical industry, which relies on semi-synthesis for approximately 80% of its market supply [2]. Its lower relative cytotoxicity also makes it a safer intermediate for industrial handling compared to the final drug product [3].

Medicinal Chemistry Research Focused on Overcoming Multidrug Resistance (MDR)

Research programs aiming to develop next-generation taxanes with efficacy against MDR-positive tumors should prioritize 10-DAB III as the core scaffold. Derivatives synthesized from 14β-hydroxy-10-deacetylbaccatin III, such as IDN5109, have demonstrated 25- to 30-fold higher activity than paclitaxel in MDR cancer cell lines, and other analogs show subnanomolar potency [1]. This established structure-activity relationship (SAR) from the 10-DAB III core makes it the validated starting point for any new taxane analog program targeting resistant cancers.

Development and Validation of Analytical Methods for Taxane Purity and Stability

Due to its well-characterized degradation pathways under acidic conditions [1] and its role as a key impurity in docetaxel drug substance formulations [2], high-purity 10-DAB III is an essential reference standard for analytical chemistry. It is required for developing and validating robust HPLC and LC-MS methods to monitor the stability of taxane APIs and finished drug products, as well as for controlling impurity profiles during semi-synthesis and formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-deacetylbaccatin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.